molecular formula C10H6ClN3 B1361501 2-[(3-Chloroanilino)methylidene]propanedinitrile CAS No. 6288-52-4

2-[(3-Chloroanilino)methylidene]propanedinitrile

Cat. No.: B1361501
CAS No.: 6288-52-4
M. Wt: 203.63 g/mol
InChI Key: DBWBMOMRNHVYAZ-UHFFFAOYSA-N
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Description

2-[(3-Chloroanilino)methylidene]propanedinitrile is a versatile chemical compound widely used in scientific research. Its unique properties enable applications in diverse fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

2-[(3-Chloroanilino)methylidene]propanedinitrile has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(3-Chloroanilino)methylidene]propanedinitrile typically involves the reaction of 3-chloroaniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

2-[(3-Chloroanilino)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of 2-[(3-Chloroanilino)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

2-[(3-Chloroanilino)methylidene]propanedinitrile can be compared with other similar compounds, such as malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile). While both compounds share some structural similarities, this compound is unique due to the presence of the 3-chloroanilino group, which imparts distinct chemical and biological properties .

Similar compounds include:

    Malononitrile dimer: Used in the synthesis of heterocyclic compounds and pharmaceuticals.

    2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Known for its applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[(3-chloroanilino)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13/h1-4,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWBMOMRNHVYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279162
Record name 2-[(3-chloroanilino)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-52-4
Record name NSC56178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3-chloroanilino)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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